LCL161

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

LCL-161 belongs to a class of compounds called Smac mimetics. Smac (second mitochondria-derived activator of caspase) is a naturally occurring protein that helps regulate cell death (apoptosis) []. Cancer cells often have malfunctions in these regulatory pathways, allowing them to survive inappropriately. LCL-161 mimics the action of Smac, promoting apoptosis in cancer cells [].

Preclinical Studies

LCL-161 has shown promise in preclinical studies, which are experiments conducted in cells or animals before human trials. These studies have found that LCL-161 can induce apoptosis in various cancer cell lines, including those from leukemia, myeloma, glioblastoma, and several other solid tumors [, , ].

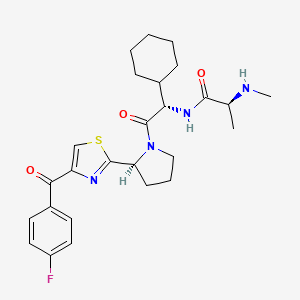

LCL161 is a small molecule designed as a mimetic of second mitochondria-derived activator of caspases, also known as SMAC. It functions primarily as an antagonist of inhibitor of apoptosis proteins, specifically targeting cellular inhibitors of apoptosis protein 1 and 2 (cIAP1 and cIAP2). By promoting the degradation of these proteins, LCL161 enhances apoptosis in cancer cells, making it a potential therapeutic agent in oncology. The chemical formula for LCL161 is C26H33FN4O3S, with a molecular weight of approximately 500.63 g/mol .

LCL-161's mechanism of action revolves around its interaction with IAPs:

- IAP Binding: LCL-161 binds to specific IAPs, particularly XIAP and cIAP1/2, preventing them from inhibiting caspases [, ].

- Caspase Activation: By blocking IAPs, LCL-161 allows caspases to become activated, initiating the apoptotic cell death pathway in cancer cells [, ].

- cIAP Degradation: In some cases, LCL-161 can also induce the degradation of cIAP-1 and cIAP-2, further enhancing the apoptotic effect [].

- There is limited information available on the specific safety profile of LCL-161 in humans.

- Phase 2 clinical trials have been conducted to assess its safety and efficacy in patients with myelofibrosis []. However, detailed data on side effects or potential hazards is not readily available in publicly accessible sources.

- Degradation of Inhibitor of Apoptosis Proteins: LCL161 binds to cIAP1 and cIAP2, leading to their ubiquitination and subsequent proteasomal degradation. This action displaces caspases from their inhibitory complexes, facilitating apoptosis.

- Synergistic Effects with Other Drugs: In combination with paclitaxel, LCL161 enhances the activation of caspases 3 and 8, leading to increased apoptotic signaling pathways . This synergy is particularly evident in non-small cell lung cancer cells.

- Activation of Non-Canonical NF-κB Pathway: LCL161 has been shown to activate the non-canonical NF-κB pathway, which plays a role in T cell proliferation and survival .

LCL161 exhibits significant biological activity by:

- Inducing Apoptosis: It promotes cell death in various cancer cell lines by degrading IAPs, thereby activating caspases involved in apoptotic pathways.

- Enhancing Radiosensitivity: Studies indicate that LCL161 can sensitize certain cancer cells to radiation therapy, particularly in head and neck squamous cell carcinoma .

- Modulating Immune Responses: LCL161 has been explored for its ability to enhance the expansion and survival of engineered T cells, suggesting potential applications in immunotherapy .

LCL161 has several promising applications in medical research and treatment:

- Cancer Therapy: As an investigational drug for various cancers including leukemia, solid tumors, breast cancer, and ovarian cancer .

- Combination Therapies: Its ability to enhance the efficacy of other chemotherapeutic agents makes it a candidate for combination therapy strategies.

- Immunotherapy: Its role in activating immune responses positions it as a potential adjunct in cancer immunotherapy .

Interaction studies have revealed that LCL161 may have significant drug-drug interactions that could affect its therapeutic efficacy:

- Methemoglobinemia Risk: Co-administration with certain anesthetics like bupivacaine and benzyl alcohol can increase the risk of methemoglobinemia .

- Synergistic Effects with Chemotherapeutics: The combination with paclitaxel has been shown to significantly enhance apoptosis through caspase activation .

LCL161 belongs to a class of compounds known as SMAC mimetics. Here are some similar compounds along with their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SMAC (Second Mitochondria-derived Activator of Caspases) | Natural protein that promotes apoptosis by inhibiting IAPs | Naturally occurring; not a small molecule |

| GDC-0152 | Inhibits IAPs like LCL161 | Developed for specific cancers; different structural properties |

| AT406 | Targets IAPs and enhances apoptosis | Distinct pharmacokinetic profile; used in clinical trials |

| Birinapant | Dual IAP antagonist; induces apoptosis | Focused on solid tumors; different chemical structure |

LCL161 is unique due to its specific binding affinity for cIAP1 and cIAP2, along with its ability to activate non-canonical NF-κB signaling pathways, which is less pronounced in other SMAC mimetics.

XIAP Interactions (IC50 = 35 nM)

LCL161 demonstrates high-affinity binding to X-linked inhibitor of apoptosis protein with an inhibitory concentration fifty of 35 nanomolar in HEK293 cells [1]. The compound specifically targets the baculoviral IAP repeat 3 domain of XIAP, engaging in competitive inhibition that prevents XIAP from binding to and inhibiting caspases 3, 7, and 9 [2] [3]. Unlike its interactions with cellular IAPs, LCL161 binding to XIAP does not induce protein degradation but rather inhibits its enzymatic activity through direct competitive antagonism [4]. Nuclear magnetic resonance studies have revealed that LCL161 selectively binds to the BIR3 domain but shows no interaction with the BIR1 domain of XIAP [5].

cIAP1 and cIAP2 Interactions (IC50 = 0.4 nM)

LCL161 exhibits exceptionally high binding affinity to cellular inhibitor of apoptosis protein 1, with an inhibitory concentration fifty of 0.4 nanomolar in MDA-MB-231 cells [1]. This represents approximately 88-fold higher potency compared to XIAP binding, demonstrating the compound's preferential targeting of cellular IAPs over XIAP [2]. The binding to cIAP1 triggers rapid auto-ubiquitination and subsequent proteasomal degradation, distinguishing this interaction from the purely competitive inhibition observed with XIAP [6].

Cellular inhibitor of apoptosis protein 2 demonstrates similar binding characteristics to cIAP1, with inhibitory concentration fifty values ranging from 0.4 to 21 nanomolar depending on the experimental system [7]. The degradation of cIAP2 by LCL161 exhibits unique dependency characteristics, requiring the presence of cIAP1 for efficient degradation to occur [6]. This interdependency suggests a complex regulatory network where cIAP1 plays a central role in mediating the degradation of both cellular IAP proteins.

Structural Basis of Binding

Crystallographic analysis of the BIRC2 BIR3 domain in complex with LCL161 reveals the detailed molecular interactions underlying the compound's high binding affinity [8]. The complex is stabilized through an extensive network of hydrogen bonds involving key residues in the binding pocket. The methylamino group of LCL161 forms critical contacts with the side chain carboxyl groups of aspartic acid 320 and glutamic acid 325 [5]. Additional stabilization occurs through interactions between the carbonyl group of alanine in LCL161 and the indolyl moiety of tryptophan 329.

The structural analysis demonstrates that LCL161 occupies the same binding site as the natural substrate, histone H3 tail, effectively mimicking the geometry of the native peptide [5]. The compound's cyclohexylglycine component forms hydrogen bonds with the backbone carbonyl and amino groups of arginine 314, while the p-fluorobenzoyl group maintains proximity to the side chain guanidino group of the same residue. The thiazole ring of LCL161 positions itself near glycine 312, contributing to the overall binding stability and specificity [5].

Mechanistic Analysis of IAP Degradation

Proteasomal Degradation Pathways

LCL161-induced degradation of cellular IAPs occurs through the ubiquitin-proteasome system, representing a sophisticated mechanism of targeted protein elimination [4]. The process initiates with LCL161 binding to the BIR3 domain of cIAP1 and cIAP2, which triggers conformational changes that activate their intrinsic E3 ubiquitin ligase activity [6]. This activation leads to auto-ubiquitination, where the IAP proteins add lysine 48-linked polyubiquitin chains to themselves, marking them for recognition and degradation by the 26S proteasome [9].

The auto-ubiquitination process requires the presence of tumor necrosis factor receptor-associated factor 2, which serves as an essential cofactor for LCL161-mediated IAP degradation [6]. The ubiquitin ligase activity depends on the RING finger domain's ability to dimerize and bind to E2 conjugating enzymes, particularly in the case of cIAP2 degradation [6]. Proteasome inhibitor studies using MG132 demonstrate that blocking proteasomal function prevents the complete degradation of IAPs, leading to accumulation of partially processed fragments [10].

Kinetics of cIAP1/2 Degradation

The temporal dynamics of cIAP degradation by LCL161 follow a rapid and coordinated pattern. Initial degradation of cIAP1 and cIAP2 becomes detectable as early as 30 minutes following LCL161 treatment and reaches completion within 2 hours [11] [12]. This rapid kinetics distinguishes SMAC mimetic-induced degradation from other degradation pathways such as tumor necrosis factor-induced caspase-mediated cleavage, which typically requires longer timeframes [10].

The degradation kinetics exhibit distinct characteristics for cIAP1 versus cIAP2. While cIAP1 degradation proceeds independently and requires only LCL161 binding and tumor necrosis factor receptor-associated factor 2 interaction, cIAP2 degradation demonstrates dependency on cIAP1 presence [6]. This temporal relationship suggests that cIAP1 degradation precedes and facilitates cIAP2 elimination, creating a hierarchical degradation cascade. The process remains sustained for up to 24 hours after initial treatment, ensuring prolonged depletion of these anti-apoptotic proteins [11].

NFκB Signaling Pathway Activation

Canonical Pathway Effects

LCL161 treatment produces variable effects on the canonical nuclear factor kappa B pathway, with outcomes dependent on cellular context and concentration [13]. In many cell types, LCL161 at concentrations that effectively degrade cellular IAPs does not induce significant phosphorylation of inhibitor of kappa B alpha or its subsequent degradation [13]. This observation indicates that the canonical pathway remains largely inactive under standard LCL161 treatment conditions.

However, in specific cellular contexts or when combined with other stimuli such as tumor necrosis factor-alpha, LCL161 can potentiate canonical nuclear factor kappa B activation [14]. The mechanism involves the disruption of the tumor necrosis factor receptor-associated factor 2-cellular IAP complex, which normally regulates inhibitor of kappa B kinase activation. When this regulatory complex is disrupted by IAP degradation, enhanced phosphorylation of inhibitor of kappa B kinase beta and subsequent inhibitor of kappa B alpha degradation can occur [14].

Non-canonical Pathway Effects

LCL161 consistently and potently activates the non-canonical nuclear factor kappa B pathway through a well-characterized mechanism involving nuclear factor kappa B-inducing kinase accumulation [13]. Under normal conditions, nuclear factor kappa B-inducing kinase remains at low levels due to constitutive degradation mediated by the tumor necrosis factor receptor-associated factor 3-tumor necrosis factor receptor-associated factor 2-cellular IAP complex [15]. LCL161-mediated degradation of cellular IAPs disrupts this regulatory complex, leading to nuclear factor kappa B-inducing kinase stabilization and accumulation [13].

The accumulated nuclear factor kappa B-inducing kinase phosphorylates inhibitor of kappa B kinase alpha, which subsequently phosphorylates p100 at serine residues 866 and 870 [16]. This phosphorylation targets p100 for partial proteasomal processing, generating the active p52 subunit [13]. The p52 protein then associates with RelB to form the active non-canonical nuclear factor kappa B transcriptional complex, which translocates to the nucleus and upregulates target gene expression [13]. This pathway activation leads to increased expression of interleukin-2, matrix metallopeptidase 9, and other genes involved in immune responses and cellular migration [13].

TNF-α Signaling Modulation

LCL161 profoundly modulates tumor necrosis factor-alpha signaling through multiple interconnected mechanisms that enhance both the production and sensitivity to this critical cytokine [17]. The compound induces endogenous tumor necrosis factor-alpha production through non-canonical nuclear factor kappa B pathway activation, creating an autocrine signaling loop that amplifies apoptotic responses [18]. This increased tumor necrosis factor-alpha expression occurs within hours of LCL161 treatment and represents a key component of the compound's therapeutic mechanism [19].

The modulation extends beyond simple tumor necrosis factor-alpha upregulation to include fundamental alterations in cellular responses to this cytokine [12]. LCL161 treatment sensitizes cells to tumor necrosis factor-alpha-induced apoptosis by eliminating the protective effects of cellular IAPs, which normally inhibit caspase activation downstream of tumor necrosis factor receptor 1 [12]. This sensitization occurs through the formation of the receptor-interacting protein kinase 1-Fas-associated death domain-caspase-8 complex, which becomes possible only after cellular IAP degradation removes the inhibitory ubiquitination of receptor-interacting protein kinase 1 [12].

The temporal coordination between tumor necrosis factor-alpha production and cellular sensitization creates a powerful amplification system. As LCL161 degrades cellular IAPs and induces tumor necrosis factor-alpha expression, the newly produced cytokine encounters cells that are simultaneously primed for apoptotic responses [20]. This dual mechanism explains the synergistic effects observed when LCL161 is combined with exogenous tumor necrosis factor-alpha or tumor necrosis factor-alpha-expressing viral vectors [18] [20].

Molecular Basis of Caspase Activation

LCL161-mediated caspase activation follows a complex cascade involving both extrinsic and intrinsic apoptotic pathways [5]. The primary mechanism involves caspase-8 activation through the formation of the death-inducing signaling complex at tumor necrosis factor receptor family members [5]. Following cellular IAP degradation, receptor-interacting protein kinase 1 undergoes deubiquitination and autophosphorylation at serine 166, leading to its recruitment to the Fas death-inducing signaling complex alongside Fas-associated death domain, caspase-8, and cellular FLICE-inhibitory protein isoforms [5].

Caspase-8 activation occurs within 4 to 10 hours of LCL161 treatment and serves as the initiator for downstream effector caspase activation [21]. The activated caspase-8 directly processes caspase-3 and caspase-7, leading to the execution phase of apoptosis [12]. Additionally, caspase-8 can cleave receptor-interacting protein kinase 1, generating fragments that further amplify the apoptotic signal and prevent potential necroptotic responses [12].

The intrinsic apoptotic pathway becomes engaged through mitochondrial permeabilization events that lead to caspase-9 activation [21]. This activation occurs independently of the direct XIAP inhibition and likely results from the overall disruption of cellular survival networks caused by cellular IAP degradation [11]. The convergence of both extrinsic and intrinsic pathways ensures robust and sustained caspase activation, leading to efficient apoptotic cell death in sensitive cell populations [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Fulda S. Targeting inhibitor of apoptosis proteins for cancer therapy: a double-edge sword? J Clin Oncol. 2014 Oct 1;32(28):3190-1. doi: 10.1200/JCO.2014.56.8741. Epub 2014 Aug 11. PubMed PMID: 25113757.

3: Infante JR, Dees EC, Olszanski AJ, Dhuria SV, Sen S, Cameron S, Cohen RB. Phase I dose-escalation study of LCL161, an oral inhibitor of apoptosis proteins inhibitor, in patients with advanced solid tumors. J Clin Oncol. 2014 Oct 1;32(28):3103-10. doi: 10.1200/JCO.2013.52.3993. Epub 2014 Aug 11. PubMed PMID: 25113756.

4: Tian A, Wilson GS, Lie S, Wu G, Hu Z, Hebbard L, Duan W, George J, Qiao L. Synergistic effects of IAP inhibitor LCL161 and paclitaxel on hepatocellular carcinoma cells. Cancer Lett. 2014 Sep 1;351(2):232-41. doi: 10.1016/j.canlet.2014.06.006. Epub 2014 Jun 27. PubMed PMID: 24976294.

5: Faye MD, Beug ST, Graber TE, Earl N, Xiang X, Wild B, Langlois S, Michaud J, Cowan KN, Korneluk RG, Holcik M. IGF2BP1 controls cell death and drug resistance in rhabdomyosarcomas by regulating translation of cIAP1. Oncogene. 2015 Mar 19;34(12):1532-41. doi: 10.1038/onc.2014.90. Epub 2014 Apr 7. PubMed PMID: 24704827.

6: Ramakrishnan V, Painuly U, Kimlinger T, Haug J, Rajkumar SV, Kumar S. Inhibitor of apoptosis proteins as therapeutic targets in multiple myeloma. Leukemia. 2014 Jul;28(7):1519-28. doi: 10.1038/leu.2014.2. Epub 2014 Jan 9. PubMed PMID: 24402161; PubMed Central PMCID: PMC4090267.

7: Vázquez-Sánchez EA, Rodríguez-Romero M, Sánchez-Torres LE, Rodríguez-Martínez S, Cancino-Diaz JC, Rodríguez-Cortes O, García-López ES, Cancino-Diaz ME. Peptidoglycan from Staphylococcus aureus has an anti-apoptotic effect in HaCaT keratinocytes mediated by the production of the cellular inhibitor of apoptosis protein-2. Microbiol Immunol. 2014 Feb;58(2):87-95. doi: 10.1111/1348-0421.12126. PubMed PMID: 24372854.

8: Fulda S. Molecular pathways: targeting inhibitor of apoptosis proteins in cancer--from molecular mechanism to therapeutic application. Clin Cancer Res. 2014 Jan 15;20(2):289-95. doi: 10.1158/1078-0432.CCR-13-0227. Epub 2013 Nov 22. Review. PubMed PMID: 24270683.

9: Qin Q, Zuo Y, Yang X, Lu J, Zhan L, Xu L, Zhang C, Zhu H, Liu J, Liu Z, Tao G, Dai S, Zhang X, Ma J, Cai J, Sun X. Smac mimetic compound LCL161 sensitizes esophageal carcinoma cells to radiotherapy by inhibiting the expression of inhibitor of apoptosis protein. Tumour Biol. 2014 Mar;35(3):2565-74. doi: 10.1007/s13277-013-1338-2. Epub 2013 Oct 30. PubMed PMID: 24170321.

10: Sauer M, Reiners KS, Hansen HP, Engert A, Gasser S, von Strandmann EP. Induction of the DNA damage response by IAP inhibition triggers natural immunity via upregulation of NKG2D ligands in Hodgkin lymphoma in vitro. Biol Chem. 2013 Oct;394(10):1325-31. doi: 10.1515/hsz-2013-0161. PubMed PMID: 23787466.

11: Dhuria S, Einolf H, Mangold J, Sen S, Gu H, Wang L, Cameron S. Time-dependent inhibition and induction of human cytochrome P4503A4/5 by an oral IAP antagonist, LCL161, in vitro and in vivo in healthy subjects. J Clin Pharmacol. 2013 Jun;53(6):642-53. doi: 10.1002/jcph.79. Epub 2013 Apr 15. PubMed PMID: 23585187.

12: Yuan Z, Syrkin G, Adem A, Geha R, Pastoriza J, Vrikshajanani C, Smith T, Quinn TJ, Alemu G, Cho H, Barrett CJ, Arap W, Pasqualini R, Libutti SK. Blockade of inhibitors of apoptosis (IAPs) in combination with tumor-targeted delivery of tumor necrosis factor-α leads to synergistic antitumor activity. Cancer Gene Ther. 2013 Jan;20(1):46-56. doi: 10.1038/cgt.2012.83. Epub 2012 Nov 16. PubMed PMID: 23154431; PubMed Central PMCID: PMC3534156.

13: Knights AJ, Fucikova J, Pasam A, Koernig S, Cebon J. Inhibitor of apoptosis protein (IAP) antagonists demonstrate divergent immunomodulatory properties in human immune subsets with implications for combination therapy. Cancer Immunol Immunother. 2013 Feb;62(2):321-35. doi: 10.1007/s00262-012-1342-1. Epub 2012 Aug 26. PubMed PMID: 22923192.

14: Chen KF, Lin JP, Shiau CW, Tai WT, Liu CY, Yu HC, Chen PJ, Cheng AL. Inhibition of Bcl-2 improves effect of LCL161, a SMAC mimetic, in hepatocellular carcinoma cells. Biochem Pharmacol. 2012 Aug 1;84(3):268-77. doi: 10.1016/j.bcp.2012.04.023. Epub 2012 May 9. PubMed PMID: 22580047.

15: Houghton PJ, Kang MH, Reynolds CP, Morton CL, Kolb EA, Gorlick R, Keir ST, Carol H, Lock R, Maris JM, Billups CA, Smith MA. Initial testing (stage 1) of LCL161, a SMAC mimetic, by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2012 Apr;58(4):636-9. doi: 10.1002/pbc.23167. Epub 2011 Jun 16. PubMed PMID: 21681929; PubMed Central PMCID: PMC3253328.

16: Weisberg E, Ray A, Barrett R, Nelson E, Christie AL, Porter D, Straub C, Zawel L, Daley JF, Lazo-Kallanian S, Stone R, Galinsky I, Frank D, Kung AL, Griffin JD. Smac mimetics: implications for enhancement of targeted therapies in leukemia. Leukemia. 2010 Dec;24(12):2100-9. doi: 10.1038/leu.2010.212. Epub 2010 Sep 16. Erratum in: Leukemia. 2011 Jul;25(7):1221. PubMed PMID: 20844561; PubMed Central PMCID: PMC4037865.